N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide
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Overview
Description
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide is a complex organic compound that features a unique combination of pyrazole, piperidine, and indolizine moieties
Mechanism of Action
Target of Action
The primary targets of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , and imidazole derivatives show a broad range of biological activities .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound Indole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It’s known that imidazole, a related compound, is highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.
Result of Action
The specific molecular and cellular effects of This compound Indole derivatives are known to have a broad spectrum of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular level.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the biological activities of indole derivatives can be influenced by various factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. One common approach involves the following steps:
Synthesis of 5-methyl-1H-pyrazole: This can be achieved through the reaction of hydrazine with 3-methyl-2-butanone under acidic conditions.
Preparation of piperidine derivative: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Formation of indolizine: Indolizine can be synthesized through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Coupling reactions: The final step involves coupling the pyrazole, piperidine, and indolizine moieties using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies exploring its interactions with biological targets, such as enzymes and receptors.
Pharmaceutical Development: The compound is a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, which is a plant hormone.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone, known for their anti-inflammatory properties.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid, used in the synthesis of various pharmaceuticals.
Uniqueness
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and potential therapeutic applications. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-13-10-17(21-20-13)22-8-5-15(6-9-22)19-18(24)14-11-16-4-2-3-7-23(16)12-14/h2-4,7,10-12,15H,5-6,8-9H2,1H3,(H,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQQCTBAGGDJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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